

Fmoc-4-nitro-L-phenylalanine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-4-nitro-L-phenylalanine*

Cat. No.: *B557876*

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This technical guide provides an in-depth overview of the chemical properties, structure, and applications of **Fmoc-4-nitro-L-phenylalanine**, a critical building block in modern peptide synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols and data to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

Fmoc-4-nitro-L-phenylalanine is an amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).^{[1][2]} The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for controlled, sequential addition of amino acids to a growing peptide chain.^[3] The nitro group on the phenyl ring is a key feature, enhancing the compound's reactivity and providing a versatile handle for further chemical modifications.^[1]

The structure of **Fmoc-4-nitro-L-phenylalanine** is characterized by three main components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the para-substituted nitro group on the aromatic side chain.

Chemical Structure:

Caption: Chemical structure of **Fmoc-4-nitro-L-phenylalanine**.

Quantitative Chemical Data:

Property	Value	References
CAS Number	95753-55-2	[1]
Molecular Formula	C ₂₄ H ₂₀ N ₂ O ₆	[1]
Molecular Weight	432.4 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	210 - 220 °C	[1]
Optical Rotation	$[\alpha]^{20}/D = -40 \pm 3^\circ$ (c=1 in DMF)	[1]
Purity (HPLC)	≥ 99%	[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of **Fmoc-4-nitro-L-phenylalanine**.

NMR and Mass Spectrometry Data:

Spectrum	Key Peaks	Reference
¹ H NMR (DMSO-d ₆)	δ (ppm): 12.93 (s, 1H, COOH), 8.14 (d, 2H), 7.88 (d, 2H), 7.79 (d, 1H, NH), 7.62 (m, 2H), 7.54 (d, 2H), 7.43-7.23 (m, 4H), 4.34-4.13 (m, 4H), 3.25 (dd, 1H), 3.09-2.90 (m, 1H)	[4]
¹³ C NMR (DMSO-d ₆)	δ (ppm): 173.27 (COOH), 156.39 (CONH), 146.73, 144.20, 141.16, 130.94, 128.07, 127.45, 125.62, 123.69, 120.56 (aromatic C), 66.03 (CH ₂), 55.25 (CH), 47.03 (CH), 36.62 (CH ₂)	[4]
Mass Spectrum (ESI)	m/z: 455.1214 [M+Na] ⁺	[4]
Infrared (IR)	ν (cm ⁻¹): 3429, 3202, 1724, 1693, 1601, 1520, 1447, 1354, 1223, 1057, 856, 760, 741	[4]

Experimental Protocols

Fmoc-4-nitro-L-phenylalanine is a cornerstone in the synthesis of modified peptides. Its incorporation follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of **Fmoc-4-nitro-L-phenylalanine** into a peptide sequence on a Rink Amide resin, yielding a C-terminal amide.

Materials:

- Rink Amide resin
- **Fmoc-4-nitro-L-phenylalanine**

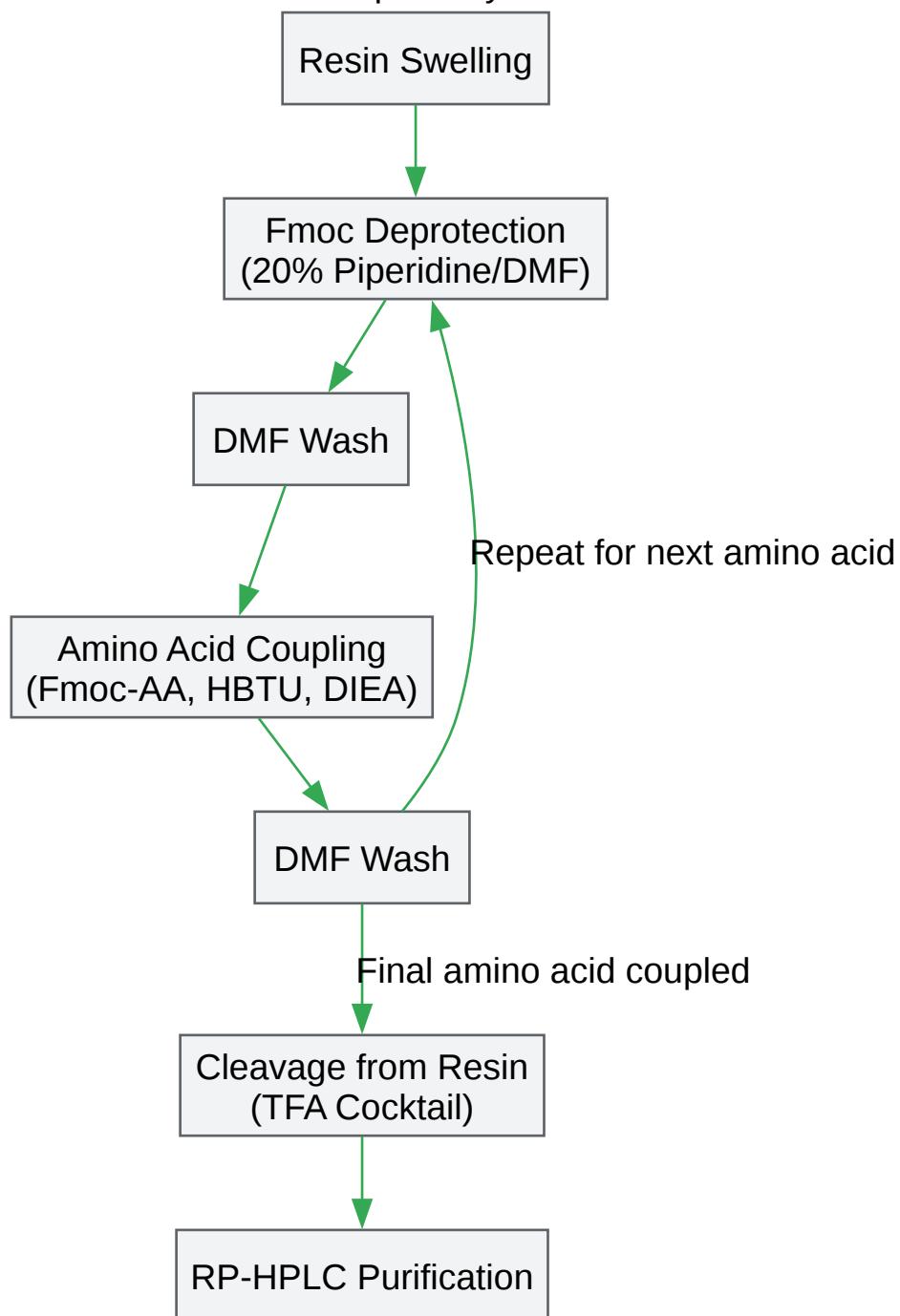
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIEA)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.[\[5\]](#)
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.[\[6\]](#) Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-4-nitro-L-phenylalanine** (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), in DMF.
 - Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[\[5\]](#)
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[\[5\]](#)
 - Wash the resin with DMF. Confirm complete coupling with a Kaiser test.[\[5\]](#)

- Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum.[6]
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.[6]
 - Filter the resin and collect the filtrate.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]
 - Centrifuge to pellet the peptide and wash with cold diethyl ether.
 - Dry the peptide under vacuum.[6]
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Solid-Phase Peptide Synthesis Workflow

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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Reduction of the Nitro Group

The nitro group of the 4-nitrophenylalanine residue can be reduced to an amine post-synthesis, providing a site for further modification. A common method is reduction with stannous chloride.

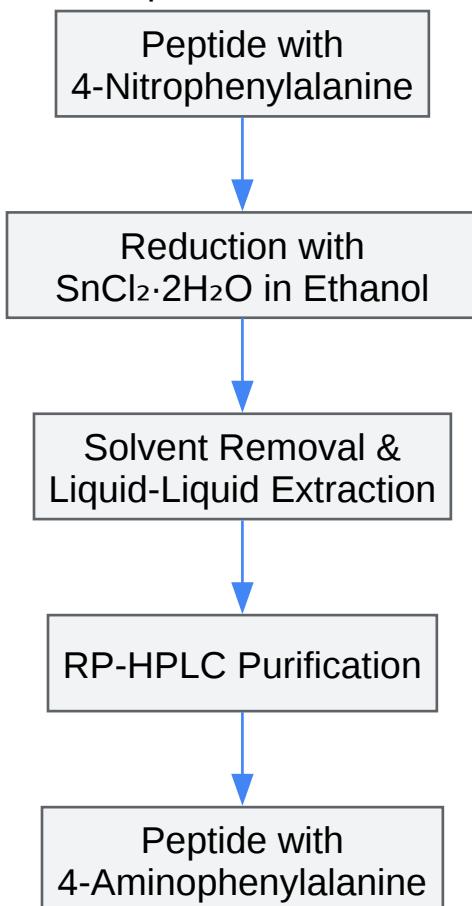
Materials:

- Peptide containing 4-nitrophenylalanine
- Ethanol
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethyl acetate
- 2M Potassium hydroxide (KOH)

Procedure:

- Dissolution: Dissolve the peptide in ethanol.
- Reduction: Add an excess of stannous chloride dihydrate (e.g., 10 equivalents) to the solution.^[4]
- Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by HPLC or mass spectrometry to determine completion.
- Work-up:
 - Remove the solvent under reduced pressure.
 - Partition the residue between ethyl acetate and 2M KOH.^[4]
 - Separate the organic layer, dry it (e.g., over Na_2SO_4), and concentrate to obtain the peptide with the reduced amino group.
- Purification: Purify the resulting peptide by RP-HPLC.

Nitro Group Reduction Workflow

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Caption: Workflow for the reduction of the nitro group.

Applications in Research and Drug Development

Fmoc-4-nitro-L-phenylalanine is a valuable tool in various research and development areas due to the unique properties of the nitrophenylalanine residue.

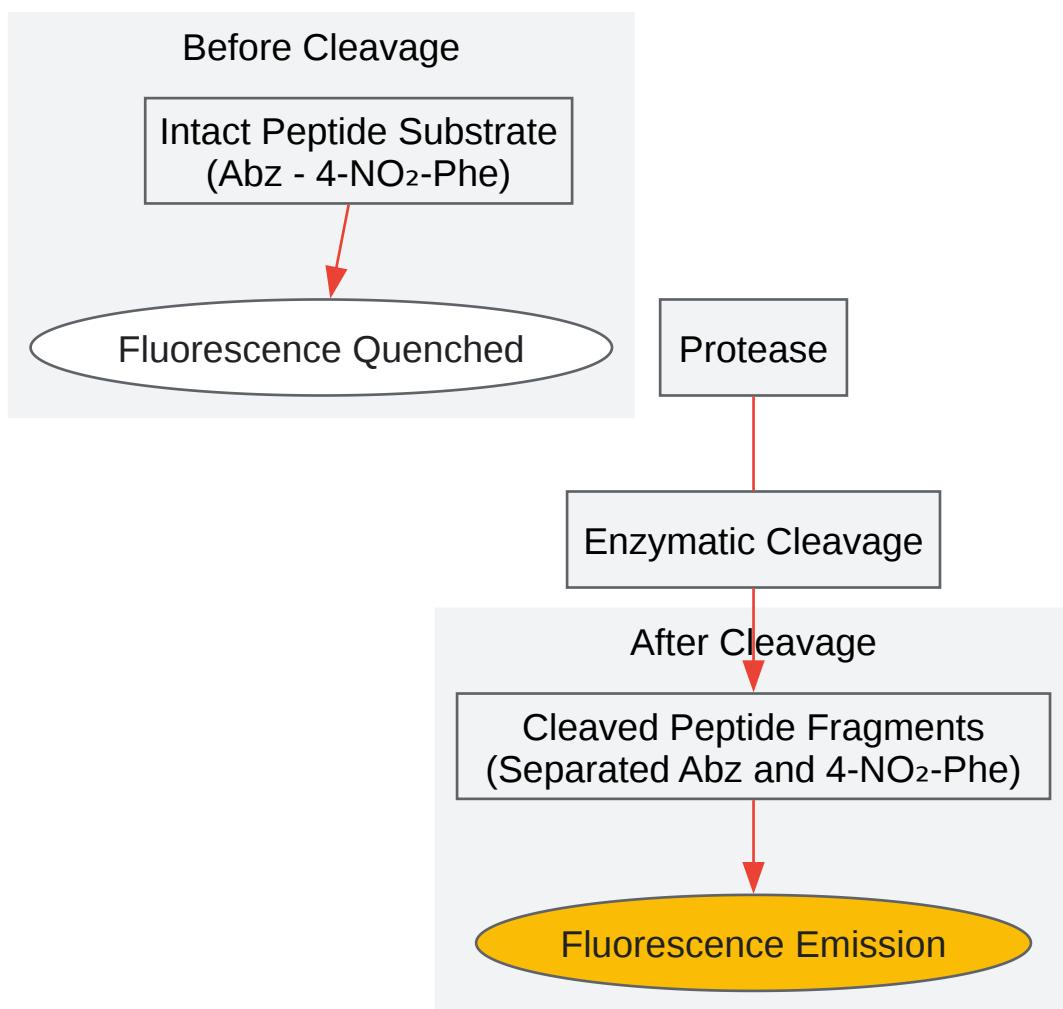
Use as a FRET Quencher

The 4-nitrophenylalanine residue can act as a quencher in Förster Resonance Energy Transfer (FRET) pairs.^[7] It is often paired with a fluorophore such as 2-Aminobenzoyl (Abz). When the peptide is intact, the close proximity of the Abz donor and the nitrophenylalanine quencher results in FRET, and the fluorescence of Abz is quenched. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, leading to an increase in fluorescence. This

principle is widely used to design substrates for detecting enzyme activity, particularly for proteases.

Experimental Setup: A typical FRET-based enzymatic assay involves incubating the synthesized peptide substrate (containing the Abz/4-nitrophenylalanine pair) with the enzyme of interest. The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of approximately 320 nm and an emission wavelength of around 420 nm. [7] An increase in fluorescence indicates cleavage of the peptide substrate.

FRET-Based Enzyme Assay



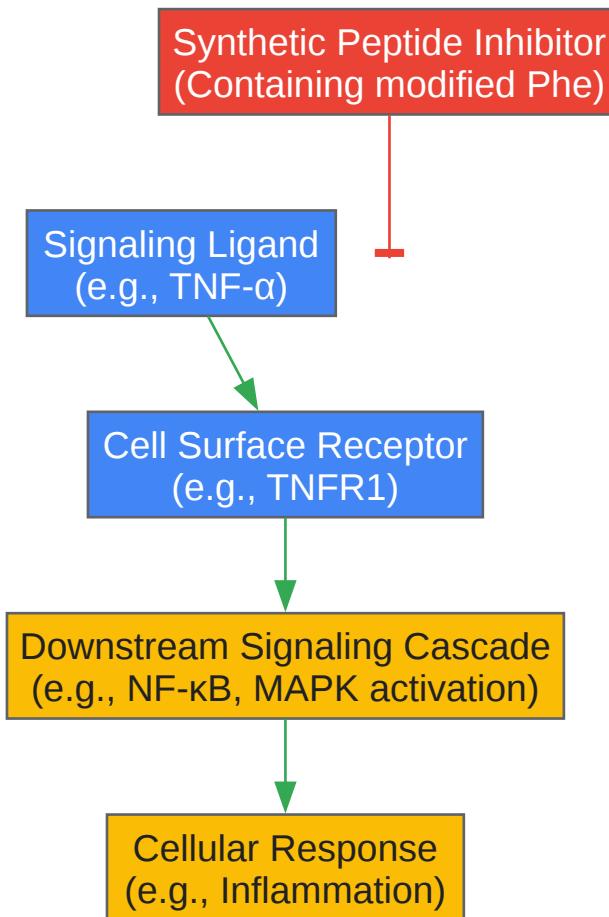
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Caption: Principle of a FRET-based assay using a 4-nitrophenylalanine quencher.

Role in Synthesizing Signaling Pathway Inhibitors

Peptides synthesized using **Fmoc-4-nitro-L-phenylalanine** and other non-canonical amino acids can be designed to inhibit specific biological pathways, which is of great interest in drug development. For example, peptides can be developed to block the interaction between Tumor Necrosis Factor-alpha (TNF- α) and its receptor (TNFR1), a key interaction in inflammatory signaling pathways that activate NF- κ B and MAPKs.^{[8][9]} Similarly, peptide-based inhibitors targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer, are an active area of research.^[10]

Peptide Inhibition of a Signaling Pathway



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Caption: Logical diagram of a synthetic peptide inhibiting a signaling pathway.

Safety and Handling

Fmoc-4-nitro-L-phenylalanine should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust by working in a well-ventilated area or fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This guide provides a foundational understanding and practical protocols for the use of **Fmoc-4-nitro-L-phenylalanine**. Its versatility as a building block in peptide synthesis continues to open new avenues for research and the development of novel therapeutics.

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References

- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. scispace.com [scispace.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of TNF α peptide derivatives [bio-protocol.org]
- 7. bachem.com [bachem.com]
- 8. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
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